An In-depth Technical Guide to FA-Leu-Gly-Pro-Ala-OH (FALGPA)
An In-depth Technical Guide to FA-Leu-Gly-Pro-Ala-OH (FALGPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
FA-Leu-Gly-Pro-Ala-OH, commonly known by its abbreviated name FALGPA, is a synthetic peptide that serves as a crucial tool in biochemical and pharmaceutical research.[1] Its primary application is as a chromogenic substrate for the enzymatic assay of collagenases, particularly those from microbial sources like Clostridium histolyticum.[2][3] The unique amino acid sequence and the N-terminal 3-(2-furyl)acryloyl (FA) group allow for a continuous and convenient spectrophotometric measurement of collagenase activity.[4][5] Beyond its role as an enzyme substrate, FALGPA has also been utilized in studies related to enzyme inhibition and has potential applications in drug development and biotechnology.[1][6] This guide provides a comprehensive overview of FALGPA, including its chemical properties, synthesis, detailed experimental protocols for its use, and relevant quantitative data.
Chemical and Physical Properties
FALGPA is a well-characterized synthetic peptide with the following properties:
| Property | Value | Reference(s) |
| Full Name | N-(3-[2-Furyl]acryloyl)-L-Leucyl-L-Glycyl-L-Prolyl-L-Alanine | [2] |
| Synonyms | FALGPA, FA-LGPA | [5] |
| CAS Number | 78832-65-2 | [5] |
| Molecular Formula | C23H32N4O7 | [5] |
| Molecular Weight | 476.53 g/mol | [5] |
| Appearance | White to off-white powder | [7] |
| Purity | Typically ≥95% (HPLC) | - |
| Solubility | Soluble in DMSO (≥100 mg/mL) | [8] |
| Storage | Store at -20°C, protected from light and moisture | [5] |
Synthesis of FA-Leu-Gly-Pro-Ala-OH
The synthesis of FALGPA is typically achieved through solid-phase peptide synthesis (SPPS), a widely used method for the stepwise assembly of amino acids into a peptide chain.[4][9] This is followed by the coupling of the 3-(2-furyl)acryloyl group to the N-terminus of the peptide.
General Solid-Phase Peptide Synthesis Protocol
The following is a generalized protocol for the synthesis of the Leu-Gly-Pro-Ala peptide backbone on a solid support resin.
-
Resin Selection and Loading: A suitable resin, such as a pre-loaded Fmoc-Ala-Wang resin, is chosen. The first amino acid (Alanine) is already attached to the solid support.
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the resin-bound alanine is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Pro-OH) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. This activated amino acid is then added to the resin to form a peptide bond with the deprotected N-terminus of the previous amino acid.
-
Washing: The resin is washed again with DMF to remove unreacted reagents.
-
Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid (Glycine and Leucine) in the sequence.
-
Cleavage from Resin: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
N-terminal Furylacryloylation
Following the synthesis and purification of the Leu-Gly-Pro-Ala peptide, the 3-(2-furyl)acryloyl group is attached to the N-terminus.
-
Activation of 3-(2-Furyl)acrylic Acid: 3-(2-Furyl)acrylic acid is activated to form a reactive ester, for example, by using N-hydroxysuccinimide (NHS) and a carbodiimide like dicyclohexylcarbodiimide (DCC).
-
Coupling Reaction: The purified peptide is dissolved in a suitable solvent, and the activated 3-(2-furyl)acrylic acid is added. The reaction is allowed to proceed until completion.
-
Final Purification: The resulting FA-Leu-Gly-Pro-Ala-OH is purified by RP-HPLC to yield the final product.
Experimental Protocols
The primary application of FALGPA is in a continuous spectrophotometric assay to measure collagenase activity.
Collagenase Activity Assay
This protocol is adapted from established methods for determining collagenase activity using FALGPA.[10]
4.1.1 Reagents and Buffers
-
Tricine Buffer (50 mM, pH 7.5): Prepare a solution containing 50 mM Tricine, 400 mM Sodium Chloride, and 10 mM Calcium Chloride. Adjust the pH to 7.5 at 25°C.
-
FALGPA Stock Solution (1 mM): Dissolve FALGPA in the Tricine buffer to a final concentration of 1 mM.
-
Collagenase Solution: Prepare a solution of the collagenase to be tested in cold (4°C) Tricine buffer at a suitable concentration.
4.1.2 Assay Procedure
-
Pipette 2.9 mL of the 1 mM FALGPA solution into a cuvette.
-
Add 0.1 mL of the collagenase solution to the cuvette.
-
Immediately mix by inversion and place the cuvette in a spectrophotometer.
-
Record the decrease in absorbance at 345 nm (A345) for 5-10 minutes at 25°C.
-
Determine the maximum linear rate of decrease in A345 per minute (ΔA345/min).
4.1.3 Calculation of Collagenase Activity
The activity of the collagenase is calculated using the following formula:
Units/mL enzyme = (ΔA345/min) / (ε * V_enz)
Where:
-
ΔA345/min: The rate of change in absorbance at 345 nm per minute.
-
ε (millimolar extinction coefficient of FALGPA at 345 nm): 0.53 mM⁻¹cm⁻¹[10]
-
V_enz: The volume of the enzyme solution in the assay (in mL).
One unit of collagenase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at 25°C and pH 7.5.[10]
Quantitative Data
Physicochemical Data
| Parameter | Value | Reference(s) |
| Molecular Weight | 476.53 g/mol | [5] |
| Millimolar Extinction Coefficient (ε) at 345 nm | 0.53 mM⁻¹cm⁻¹ | [10] |
Kinetic Parameters
The Michaelis-Menten kinetic parameters for the hydrolysis of FALGPA by Clostridium histolyticum collagenase have been reported.
| Parameter | Value | Reference(s) |
| Km (Michaelis constant) | 0.55 ± 0.06 mM | [6] |
| Vmax (maximum velocity) | 0.244 ± 0.02 µmol·s⁻¹ | [6] |
Mechanism of Action and Logical Relationships
FALGPA serves as a substrate for collagenase, which cleaves the peptide bond between the Leucine and Glycine residues.[2] This cleavage separates the N-terminal 3-(2-furyl)acryloyl (FA) chromophore from the rest of the peptide, leading to a decrease in absorbance at 345 nm. This change in absorbance is directly proportional to the rate of enzymatic hydrolysis, allowing for the quantification of collagenase activity.
Diagram of the Collagenase Activity Assay Workflow
Caption: Workflow for determining collagenase activity using FALGPA.
Conclusion
FA-Leu-Gly-Pro-Ala-OH is an indispensable tool for researchers in various fields, offering a reliable and straightforward method for the quantification of collagenase activity. Its well-defined chemical properties, established synthesis route, and detailed experimental protocols make it a valuable reagent for studying enzyme kinetics, screening for collagenase inhibitors, and advancing drug discovery and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Development of fructose-1,6-bisphosphate aldolase enzyme peptide mimics as biocatalysts in direct asymmetric aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. journals.uc.edu [journals.uc.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. bachem.com [bachem.com]
- 10. Enzymatic Assay of Collagenase (EC 3.4.24.3) using FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) [sigmaaldrich.com]
